5-Ethyl-2-methoxypyridine
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Overview
Description
5-Ethyl-2-methoxypyridine is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethyl-2-methoxypyridine can be synthesized through various methods. One common synthetic route involves the reaction of 2-methoxypyridine with ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethyl-2-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methoxypyridine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2-methylpyridine: Another derivative of pyridine with similar structural features but different functional groups.
2-Methoxypyridine: Lacks the ethyl group, resulting in different chemical properties and reactivity.
2-Ethylpyridine: Lacks the methoxy group, leading to different applications and uses.
Uniqueness
5-Ethyl-2-methoxypyridine is unique due to the presence of both ethyl and methoxy groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
5-ethyl-2-methoxypyridine |
InChI |
InChI=1S/C8H11NO/c1-3-7-4-5-8(10-2)9-6-7/h4-6H,3H2,1-2H3 |
InChI Key |
WOSJQXCRYIYFKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)OC |
Origin of Product |
United States |
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